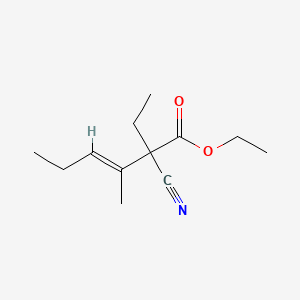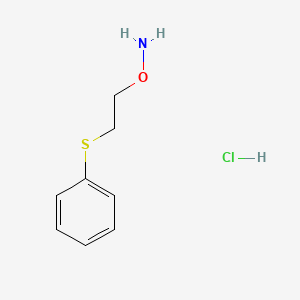![molecular formula C9H10Cl4Si B13789732 Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Chloromethyl)phenylethyl)trichlorosilane: is a chemical compound with the molecular formula C9H10Cl4Si . It is also known by its synonyms (trichlorosilylethyl)benzyl chloride and trichloro[2-[(chloromethyl)phenyl]ethyl]silane . This compound belongs to the chlorosilane family and is typically used as a chemical intermediate in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((chloromethyl)phenylethyl)trichlorosilane typically involves the reaction of trichlorosilane with benzyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of ((chloromethyl)phenylethyl)trichlorosilane involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving distillation and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: ((Chloromethyl)phenylethyl)trichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Corresponding substituted silanes.
Scientific Research Applications
Chemistry: ((Chloromethyl)phenylethyl)trichlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents and surface modifiers .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their compatibility and functionality. It is also explored for its potential in drug delivery systems .
Industry: Industrially, ((chloromethyl)phenylethyl)trichlorosilane is used in the production of silicone polymers and resins. It is also utilized in coatings and adhesives to improve their properties .
Mechanism of Action
The mechanism of action of ((chloromethyl)phenylethyl)trichlorosilane involves its reactivity with nucleophiles, leading to the formation of various organosilicon compounds. The molecular targets include hydroxyl groups on surfaces, which it modifies to enhance properties such as adhesion and compatibility .
Comparison with Similar Compounds
- Trichlorosilane (HSiCl3)
- Dichlorosilane (H2SiCl2)
- Silicon tetrachloride (SiCl4)
- Methyltrichlorosilane (CH3SiCl3)
- Phenyltrichlorosilane (C6H5SiCl3)
Uniqueness: ((Chloromethyl)phenylethyl)trichlorosilane is unique due to its specific structure, which combines a chloromethyl group with a phenylethyl group attached to a trichlorosilane moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications such as surface modification and the synthesis of advanced materials .
Properties
Molecular Formula |
C9H10Cl4Si |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane |
InChI |
InChI=1S/C9H10Cl4Si/c1-7(14(11,12)13)9-5-3-2-4-8(9)6-10/h2-5,7H,6H2,1H3 |
InChI Key |
XSGSUPPCEYICAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1CCl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)





![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)


